molecular formula C6H14ClNO2 B2552720 Methyl 2-methyl-2-(methylamino)propanoate hydrochloride CAS No. 242468-73-1

Methyl 2-methyl-2-(methylamino)propanoate hydrochloride

Cat. No.: B2552720
CAS No.: 242468-73-1
M. Wt: 167.63
InChI Key: PATXMMZDYSRPIZ-UHFFFAOYSA-N
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Description

Methyl 2-methyl-2-(methylamino)propanoate hydrochloride is a chemical compound with the molecular formula C6H14ClNO2 It is commonly used in various scientific research applications due to its unique chemical properties

Mechanism of Action

Target of Action

N-methyl-aminoisobutyric acid methyl ester hydrochloride is primarily used as a specific substrate of the amino acid transport system . This transport system plays a crucial role in the uptake and distribution of amino acids in cells, which is essential for protein synthesis and other cellular functions.

Mode of Action

The interaction of N-methyl-aminoisobutyric acid methyl ester hydrochloride with its target, the amino acid transport system, involves the compound being recognized and bound by the transport system. This binding triggers a conformational change in the transport system, allowing the compound to be transported across the cell membrane .

Biochemical Pathways

Once inside the cell, N-methyl-aminoisobutyric acid methyl ester hydrochloride can participate in various biochemical pathways. As a substrate of the amino acid transport system, it can affect the transport and distribution of other amino acids, potentially influencing protein synthesis and other metabolic processes .

Pharmacokinetics

As a small, polar molecule, it is expected to have good bioavailability and to be metabolized and excreted by standard biochemical pathways .

Result of Action

The molecular and cellular effects of N-methyl-aminoisobutyric acid methyl ester hydrochloride’s action are largely dependent on its role as a substrate of the amino acid transport system. By influencing the transport of amino acids, it can affect a wide range of cellular processes, including protein synthesis, cell growth, and cell signaling .

Action Environment

The action, efficacy, and stability of N-methyl-aminoisobutyric acid methyl ester hydrochloride can be influenced by various environmental factors. For instance, changes in pH or temperature can affect the compound’s stability and its interaction with the amino acid transport system . Furthermore, the presence of other substrates or inhibitors of the amino acid transport system can influence the compound’s efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-methyl-2-(methylamino)propanoate hydrochloride can be synthesized through several methods. One common synthetic route involves the reaction of methyl 2-methyl-2-(methylamino)propanoate with hydrochloric acid. The reaction typically occurs under controlled conditions, such as an inert atmosphere and room temperature, to ensure high purity and yield .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors and precise control of reaction parameters. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the compound’s high purity and quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-2-(methylamino)propanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels .

Major Products

The major products formed from these reactions include carboxylic acids, primary amines, and substituted derivatives of the original compound .

Scientific Research Applications

Methyl 2-methyl-2-(methylamino)propanoate hydrochloride has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-methylpropanoate: This compound is similar in structure but lacks the methylamino group.

    Ethyl 2-methyl-2-(methylamino)propanoate hydrochloride: This compound has an ethyl group instead of a methyl group.

    Methyl 2-(methylamino)-3-(propan-2-yloxy)propanoate hydrochloride: This compound has an additional propan-2-yloxy group

Uniqueness

Methyl 2-methyl-2-(methylamino)propanoate hydrochloride is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific research applications. Its combination of a methylamino group and a propanoate ester provides distinct reactivity and functionality compared to similar compounds .

Properties

IUPAC Name

methyl 2-methyl-2-(methylamino)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-6(2,7-3)5(8)9-4;/h7H,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PATXMMZDYSRPIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OC)NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

242468-73-1
Record name methyl 2-methyl-2-(methylamino)propanoate hydrochloride
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